2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide
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Overview
Description
2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide is an organic compound that features a bromine atom, a trifluoromethyl group, and a benzyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide typically involves the bromination of N-[4-(trifluoromethyl)benzyl]propanamide. One common method includes the reaction of N-[4-(trifluoromethyl)benzyl]propanamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to convert the compound to its amine form.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used under acidic or basic conditions to achieve oxidation.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: The corresponding amine, N-[4-(trifluoromethyl)benzyl]propanamide.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoromethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, making the compound valuable in biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzotrifluoride: Similar structure but lacks the propanamide group.
2-(Trifluoromethyl)benzyl bromide: Similar structure but lacks the amide functionality.
Uniqueness
2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide is unique due to the presence of both the bromine atom and the trifluoromethyl group, which impart distinct chemical properties. The combination of these functional groups with the propanamide backbone makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-7(12)10(17)16-6-8-2-4-9(5-3-8)11(13,14)15/h2-5,7H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKAGADFMUIGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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